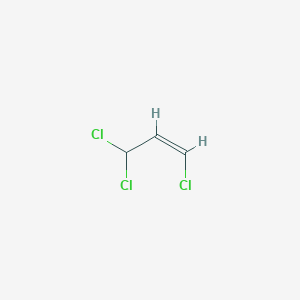
coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH is a complex peptide derivative that combines various amino acids and functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of coumaroyl and phosphorylated tyrosine groups suggests potential roles in signaling pathways and biochemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The coumaroyl group can be introduced through esterification reactions, while the phosphorylation of tyrosine requires specific reagents like phosphoric acid derivatives. The peptide chain is typically assembled using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids.
Industrial Production Methods
Industrial production of such complex peptides often involves automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for SPPS. High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumaroyl moiety can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumaroyl group can yield coumarin derivatives, while reduction of peptide bonds can produce amino alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH can be used as a model compound to study peptide synthesis and modification techniques. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies.
Biology
In biological research, this compound can be used to investigate protein-protein interactions and signaling pathways. The phosphorylated tyrosine is a key feature in many signaling cascades, making this compound valuable for studying kinase and phosphatase activities.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific enzymes and receptors could make it a candidate for drug development, particularly in targeting diseases related to signaling dysregulation.
Industry
In the industrial sector, this compound can be used in the development of biosensors and diagnostic tools. The presence of the coumaroyl group, known for its fluorescent properties, can be exploited in designing sensitive detection systems.
Mecanismo De Acción
The mechanism of action of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves its interaction with specific molecular targets. The phosphorylated tyrosine can bind to SH2 domains of proteins, influencing signaling pathways. The coumaroyl group can interact with various enzymes, potentially inhibiting or modulating their activity. The overall effect of this compound depends on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin Derivatives: Compounds like scopoletin and umbelliferone share the coumaroyl moiety and exhibit similar fluorescent properties.
Phosphorylated Peptides: Peptides containing phosphorylated serine or threonine can be compared to coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH in terms of their role in signaling pathways.
Uniqueness
This compound is unique due to its combination of a coumaroyl group and a phosphorylated tyrosine within a peptide chain. This dual functionality allows it to participate in a wide range of biochemical interactions, making it a versatile tool for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C39H50N5O19P |
|---|---|
Peso molecular |
923.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20?,24-,25-,26-,27-,34-/m0/s1 |
Clave InChI |
OLKLXQPYJYPETQ-GYHHIBSGSA-N |
SMILES isomérico |
CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


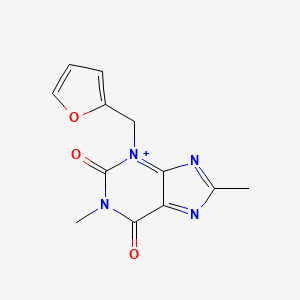
![2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile](/img/structure/B12353296.png)

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353314.png)
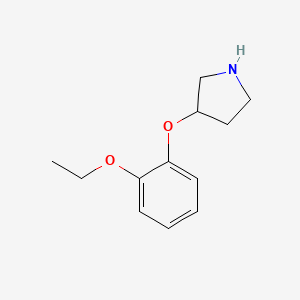
![Aspartic acid, N-[2-[[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]-](/img/structure/B12353343.png)
![(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12353348.png)
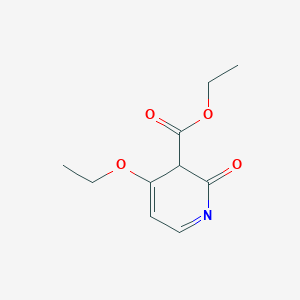
![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)
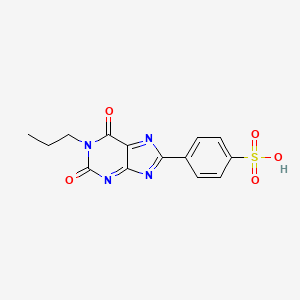

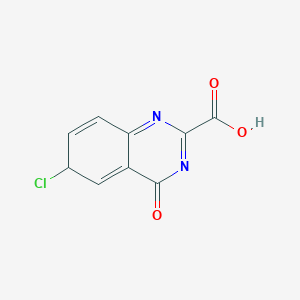
![1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)
